molecular formula C8H8N2O B176688 3-methoxy-1H-indazole CAS No. 1848-41-5

3-methoxy-1H-indazole

Cat. No. B176688
CAS RN: 1848-41-5
M. Wt: 148.16 g/mol
InChI Key: DHIHZLGSYHTLMS-UHFFFAOYSA-N
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Description

3-methoxy-1H-indazole is a heterocyclic compound with the molecular formula C8H8N2O . It is an important derivative of indazole, a bicyclic compound made up of a benzene ring and a pyrazole ring . The 3-methoxy-1H-indazole has a methoxy group (-OCH3) attached to the third position of the indazole ring .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, a selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material .


Molecular Structure Analysis

The molecular structure of 3-methoxy-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The 3-methoxy-1H-indazole has a methoxy group (-OCH3) attached to the third position of the indazole ring . The IUPAC name for this compound is 3-methoxy-1H-indazole .


Chemical Reactions Analysis

Indazole derivatives, including 3-methoxy-1H-indazole, have been found to exhibit a wide range of pharmacological activities . For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition .


Physical And Chemical Properties Analysis

The molecular weight of 3-methoxy-1H-indazole is 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 148.063662883 g/mol .

Scientific Research Applications

Anticancer Applications

Indazole derivatives have been observed to exhibit significant anticancer properties . For instance, 3-amino-1H-indazole-1-carboxamides have shown interesting antiproliferative activity, inhibiting the growth of many neoplastic cell lines at concentrations lower than 1 μM .

Antidepressant Applications

The indazole structural motif is also found in compounds with antidepressant effects . These compounds can potentially be used in the treatment of various mood disorders.

Anti-inflammatory Applications

Indazole derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antibacterial Applications

Indazole-containing compounds have been found to have antibacterial properties . They can potentially be used in the treatment of various bacterial infections.

Treatment of Respiratory Diseases

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This makes them potentially useful in managing conditions such as asthma and chronic obstructive pulmonary disease.

Analgesic Applications

Indazole derivatives have been found to exhibit excellent analgesic activity in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and mechanical hyperalgesia in diabetic neuropathy induced by sterptozocin models .

Antimicrobial Applications

2H-indazole derivatives have shown significant antimicrobial activity against selected intestinal and vaginal pathogens, including protozoa, bacteria, and yeasts . In most cases, these compounds were more potent than the reference drug metronidazole .

Future Directions

Indazole-containing derivatives, including 3-methoxy-1H-indazole, represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of these compounds .

properties

IUPAC Name

3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIHZLGSYHTLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334076
Record name 3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1H-indazole

CAS RN

1848-41-5
Record name 3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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